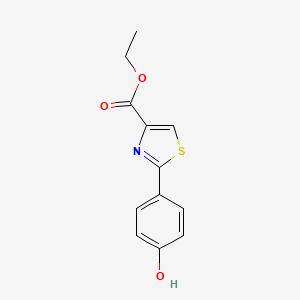

2-(4-羟基苯基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a chemical compound . It is prepared via reaction 4-Hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate .

Synthesis Analysis

The synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate involves a reaction of 4-cyanophenol, NaOH, and ethanol mixed in a pressure bottle while heated to 80° C. Hydrogen sulfide gas is then introduced, and the pressure increased to 30-60 psi until the thioamidation is determined to be complete by HPLC .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is represented by the formula C13H13NO3S . The InChI code for this compound is 1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate include a melting point of 196–198 °C, and an IR (KBr) cm −1: 1696 (C=O ester), 3030 (C–H), 1506 (C=C), 1619 (C=N), 3210 (OH) .科学研究应用

Multitargeted Bioactive Molecule

Thiazoles, including Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, are important heterocyclics exhibiting a wide range of biological activities. They have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Antibacterial Activity

Thiazole derivatives have been reported to have significant antibacterial activity . This makes Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate a potential candidate for the development of new antibacterial drugs.

Antifungal Activity

Similar to its antibacterial properties, thiazole derivatives also exhibit antifungal activity . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be used in the development of antifungal medications.

Anti-inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties . Therefore, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could potentially be used in the treatment of inflammatory diseases.

Antitumor Activity

Thiazole derivatives have shown promising results in antitumor studies . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be explored further for its potential use in cancer therapy.

Antidiabetic Activity

Thiazole derivatives have been reported to have antidiabetic properties . This indicates that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could potentially be used in the management of diabetes.

Antioxidant Activity

Thiazole derivatives are known to exhibit antioxidant properties . This suggests that Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate could be used as a potential antioxidant.

Cholinesterase Inhibitor

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate has been synthesized in the hopes of finding effective cholinesterase inhibitors . This suggests its potential application in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

作用机制

Target of Action

The primary target of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathway of peptidoglycan synthesis. Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is crucial for maintaining the structural integrity of the cell . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate disrupts the peptidoglycan synthesis pathway, leading to the death of the bacterial cell .

Result of Action

The result of the action of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is the death of bacterial cells . The compound shows significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDDUPBNHWQGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)